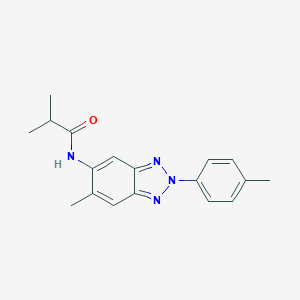
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide, also known as MBI 594AN, is a chemical compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of benzotriazole derivatives and has been found to possess various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide has been found to have various applications in scientific research. It has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This inhibition has potential therapeutic implications in cancer research, as CK2 is overexpressed in many cancer cells.
In addition, N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. This modulation has potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
Wirkmechanismus
The mechanism of action of N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide involves the inhibition of protein kinase CK2 and modulation of GABA-A receptors. Its inhibitory effect on CK2 is due to its ability to bind to the ATP-binding site of the enzyme, thereby preventing its activity. Its modulatory effect on GABA-A receptors is due to its ability to enhance the binding of GABA to the receptor, thereby increasing its inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, it has been found to increase the inhibitory effect of GABA on neuronal activity, thereby reducing seizure activity in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide in lab experiments is its specificity for protein kinase CK2 and GABA-A receptors. This specificity allows for the selective modulation of these targets without affecting other cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide. One direction is to further investigate its potential therapeutic applications in cancer research and neurological disorders. Another direction is to develop more soluble analogs of this compound that can be administered in vivo. Finally, future research can focus on the identification of other cellular targets for this compound, which may have potential applications in other areas of research.
Synthesemethoden
The synthesis of N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-isobutyramide involves the reaction between 2-amino-5-methylbenzotriazole and isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white solid with a melting point of 210-212°C.
Eigenschaften
Molekularformel |
C18H20N4O |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-methyl-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]propanamide |
InChI |
InChI=1S/C18H20N4O/c1-11(2)18(23)19-15-10-17-16(9-13(15)4)20-22(21-17)14-7-5-12(3)6-8-14/h5-11H,1-4H3,(H,19,23) |
InChI-Schlüssel |
JBDWMRLBIGFHEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C(C)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251726.png)
![3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide](/img/structure/B251728.png)
![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide](/img/structure/B251730.png)
![4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B251733.png)
![4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251734.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)
![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)